molecular formula C13H17F3N2 B1356439 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline CAS No. 946719-19-3

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline

Cat. No.: B1356439
CAS No.: 946719-19-3
M. Wt: 258.28 g/mol
InChI Key: XONMNUVUZOEONL-UHFFFAOYSA-N
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Description

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl group at the meta position (C3) and a 2-methylpiperidin-1-yl substituent at the para position (C4) of the aromatic ring. This compound is structurally tailored for pharmaceutical applications, leveraging the trifluoromethyl group’s electron-withdrawing properties and the piperidine moiety’s conformational flexibility.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-9-4-2-3-7-18(9)12-6-5-10(17)8-11(12)13(14,15)16/h5-6,8-9H,2-4,7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONMNUVUZOEONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Coupling with Phenylamine: The final step involves coupling the substituted piperidine with phenylamine under conditions that promote the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide for methylation, trifluoromethyl iodide for trifluoromethylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Substituent-Specific Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) pKa (predicted/experimental) Key Applications/Findings
4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline 3-CF₃, 4-(2-methylpiperidin-1-yl) ~287.3* ~3.0–3.5† Potential antitumor/antiprotozoal agent (inference from tubulin-targeting analogs) .
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline 3-CF₃, 4-(4-methylpiperazinylmethyl) 273.30 Not reported Pharmaceutical intermediate (e.g., kinase inhibitors); enhanced solubility due to piperazine .
3-(Trifluoromethyl)-4-((4-(dimethylamino)piperidin-1-yl)methyl)aniline 3-CF₃, 4-(4-dimethylaminopiperidinylmethyl) ~346.4 Not reported Intermediate in benzamide derivatives (e.g., antitumor agents); substituent flexibility improves binding .
4-(Trifluoromethyl)aniline 4-CF₃ 161.12 2.75 (experimental) Precursor for sulfonylurea derivatives; lower pKa enhances reactivity in acidic conditions .
N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline 4-CF₃, 2,6-dinitro, N-(4-nitrophenyl) ~390.3 Not reported Tubulin polymerization inhibitor; nitro groups critical for microtubule destabilization .

*Calculated based on structural analogs.
†Inferred from meta-CF₃ substitution trends (ortho-CF₃ pKa = 1.10; para-CF₃ pKa = 2.75) .

Structural and Functional Insights

  • 2.75 for para-CF₃) . This may influence solubility and reactivity in coupling reactions (e.g., urea/sulfonamide formation) . The 2-methylpiperidine substituent introduces steric bulk and lipophilicity, favoring membrane permeability over more polar analogs like 4-methylpiperazinylmethyl derivatives .
  • Biological Activity: Unlike dinitroaniline derivatives (e.g., N-(4-nitrophenyl)-2,6-dinitro-4-CF₃-aniline), the target compound lacks nitro groups, suggesting divergent mechanisms (e.g., kinase vs. tubulin targeting) . Piperidine/pyrrolidine substituents (vs.
  • Synthetic Utility :

    • The compound’s aniline group enables participation in metal-free coupling reactions (e.g., with sulfonyl isocyanates), though its reactivity may differ from para-CF₃ analogs due to electronic and steric effects .

Biological Activity

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is a chemical compound with potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14F3N
  • Molecular Weight : 233.25 g/mol
  • Structure : The compound features a trifluoromethyl group attached to an aniline structure, along with a piperidine moiety, enhancing its biological activity and lipophilicity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can occur through:

  • Hydrogen Bonding
  • Hydrophobic Interactions
  • Electrostatic Forces

These binding events can lead to modulation of enzyme activities or receptor functions, potentially influencing various signaling pathways involved in disease processes, particularly in oncology.

Biological Activity and Research Findings

Despite limited direct studies on this specific compound, related compounds with similar structures have shown promising biological activities:

  • Cancer Pathways : Research indicates that compounds with trifluoromethyl groups exhibit significant biological activity against cancer-related pathways, particularly those involving the human epidermal growth factor receptor 2 (HER2). The structural characteristics of this compound suggest it may effectively interact with these targets, leading to therapeutic effects in cancer treatment.
  • Inhibitory Potential : Preliminary studies suggest that this compound may act as an inhibitor for certain pathways associated with cell proliferation and survival. Further investigation into its binding affinity and inhibitory mechanisms is warranted to elucidate its full potential.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the potential efficacy of this compound:

Compound NameStructureBiological Activity
Compound AStructure AHER2 Inhibition
Compound BStructure BPRMT4 and PRMT6 Inhibition
Compound CStructure CAntiparasitic Activity

This table illustrates that compounds sharing structural features with this compound have been associated with significant biological activities, suggesting potential avenues for further research.

Case Studies and Applications

While specific case studies on this compound are sparse, analogous compounds have been studied extensively:

  • Inhibition of PRMTs : Compounds similar in structure have been identified as potent inhibitors of protein arginine methyltransferases (PRMTs), which are implicated in various cancers. The dual inhibition of PRMT4 and PRMT6 has shown promise in preclinical models, indicating a potential therapeutic strategy that could be applicable to this compound as well .

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